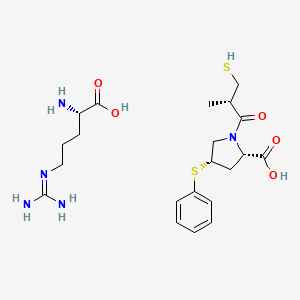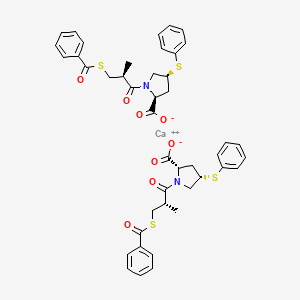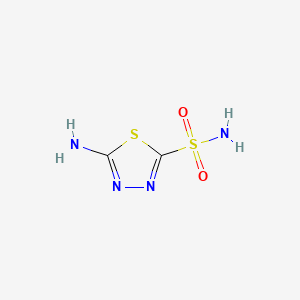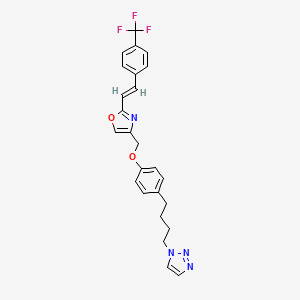
ムブリチニブ
概要
説明
ムブリチニブは、主に電子伝達系複合体Iを標的とする低分子阻害剤として知られています。当初は、ヒト上皮成長因子受容体2(HER2)に選択的な受容体型チロシンキナーゼ阻害剤として開発されました。 ムブリチニブは、酸化リン酸化を阻害し、酸化ストレスを誘発することにより、急性骨髄性白血病を含むさまざまな癌の治療に大きな可能性を示しています .
科学的研究の応用
Mubritinib has been extensively studied for its scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the electron transport chain and oxidative phosphorylation. In biology, Mubritinib has been shown to exhibit strong anti-leukemic effects in vitro and in vivo, making it a valuable compound for studying acute myeloid leukemia . In medicine, Mubritinib has been investigated for its potential to treat various cancers, including lung, renal, breast, ovarian, and pancreatic neoplasms . Additionally, Mubritinib has shown neuroprotective effects in spinal cord injury models by maintaining the blood-brain spinal cord barrier function .
作用機序
ムブリチニブは、電子伝達系複合体Iを阻害することにより作用し、酸化リン酸化活性を低下させ、酸化ストレスを誘発します。この阻害はミトコンドリアの機能を阻害し、癌細胞では細胞周期停止とアポトーシスを引き起こします。 ムブリチニブの分子標的には、NADHデヒドロゲナーゼや電子伝達系の他の成分が含まれます . 癌細胞を高酸化リン酸化活性で選択的に標的にする化合物の能力は、結果が悪い癌の治療に有望な治療薬となっています。
Safety and Hazards
将来の方向性
Mubritinib has been found to enhance the inhibiting function of cisplatin in lung cancer by interfering with mitochondrial function . It has also been identified as a potential neuroprotective drug for spinal cord injury via blood-spinal cord barrier protection . These findings suggest that Mubritinib may have potential applications in the treatment of lung cancer and spinal cord injuries .
生化学分析
Biochemical Properties
Mubritinib functions through ubiquinone-dependent inhibition of the electron transport chain (ETC) complex I . This inhibition leads to a decrease in oxidative phosphorylation activity and induces oxidative stress .
Cellular Effects
Mubritinib exhibits strong anti-AML activity in vitro and in vivo . It is selectively toxic against a distinct and large subset of poor outcome AMLs . Mubritinib-sensitive primary leukemias exhibit OXPHOS hyperactivity .
Molecular Mechanism
Mubritinib directly inhibits the mitochondrial Electron Transport Chain (ETC) complex I . This leads to a decrease in oxidative phosphorylation activity and induction of oxidative stress .
Temporal Effects in Laboratory Settings
Mubritinib exhibits strong anti-AML activity in vitro and in vivo . It is selectively toxic against a distinct and large subset of poor outcome AMLs
Dosage Effects in Animal Models
Mubritinib has been shown to reduce neuronal loss and improve gait performance 8 weeks after spinal cord injury in animal models
Metabolic Pathways
Mubritinib is involved in the mitochondrial oxidative phosphorylation pathway . It functions through ubiquinone-dependent inhibition of the electron transport chain (ETC) complex I .
Subcellular Localization
Mubritinib directly inhibits the mitochondrial Electron Transport Chain (ETC) complex I , suggesting that it localizes to the mitochondria
準備方法
ムブリチニブの合成は、市販の出発物質から始まり、複数の段階で進行します。合成経路には、通常、第4炭素がブタン-1-アミンで置換されたフェニル基を含むフェニルブチルアミン部分の形成が含まれます。 反応条件は、多くの場合、有機溶媒と触媒の使用を含むことが多く、目的の生成物の形成を促進します . ムブリチニブの工業生産方法は広く文書化されていませんが、大規模生産のために最適化された同様の合成経路に従う可能性があります。
化学反応の分析
ムブリチニブは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ムブリチニブの酸化は、酸化された誘導体の形成につながる可能性があり、還元は化合物の還元型をもたらす可能性があります .
科学研究への応用
ムブリチニブは、化学、生物学、医学、産業における科学研究への応用に関して、広く研究されてきました。化学では、電子伝達系と酸化リン酸化を研究するためのツール化合物として使用されます。 生物学では、ムブリチニブは、in vitroおよびin vivoで強力な抗白血病効果を示すことが示されており、急性骨髄性白血病の研究に貴重な化合物となっています . 医学では、ムブリチニブは、肺、腎臓、乳房、卵巣、膵臓の腫瘍など、さまざまな癌の治療の可能性について調査されてきました . さらに、ムブリチニブは、脊髄損傷モデルで血液脳脊髄関門機能を維持することにより、神経保護効果を示すことが示されています .
類似化合物との比較
ムブリチニブは、受容体型チロシンキナーゼ阻害剤と電子伝達系複合体I阻害剤の両方としての二重の役割において独特です。 類似の化合物には、CP724714やAG825など、他のHER2阻害剤があり、これらもヒト上皮成長因子受容体2を標的にしますが、電子伝達系を阻害しません . さらに、ロテノンやデグエリンなどの化合物(電子伝達系阻害剤として知られている)は、作用機序においてムブリチニブと類似性を共有していますが、HER2を標的にしません . ムブリチニブのこの二重機能は、その独自性とさまざまな治療用途への転用可能性を強調しています。
特性
IUPAC Name |
4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N4O2/c26-25(27,28)21-9-4-20(5-10-21)8-13-24-30-22(18-34-24)17-33-23-11-6-19(7-12-23)3-1-2-15-32-16-14-29-31-32/h4-14,16,18H,1-3,15,17H2/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFBIUXIQYRUNT-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)C=CC4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)/C=C/C4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501026014 | |
| Record name | 1-(4-(4-((2-((E)-2-(4-(Trifluoromethyl)phenyl)ethenyl)oxazol-4-yl)methoxy)phenyl)butyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366017-09-6 | |
| Record name | Mubritinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366017-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mubritinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366017096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mubritinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12682 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(4-(4-((2-((E)-2-(4-(Trifluoromethyl)phenyl)ethenyl)oxazol-4-yl)methoxy)phenyl)butyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MUBRITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V734AZP9BR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



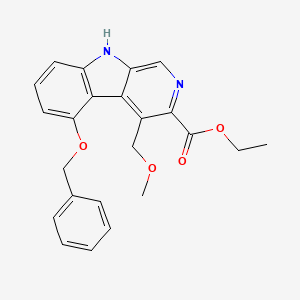
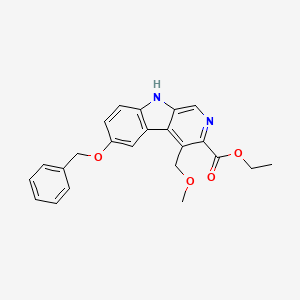

![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)
![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)
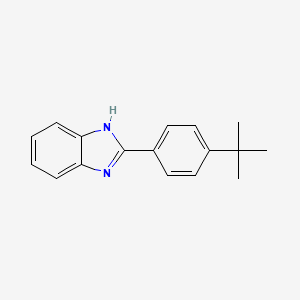
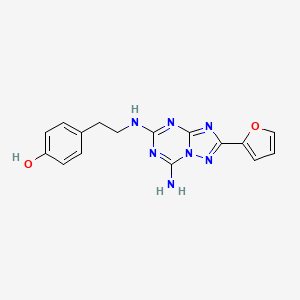
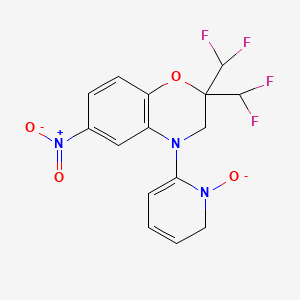
![3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/structure/B1684414.png)

